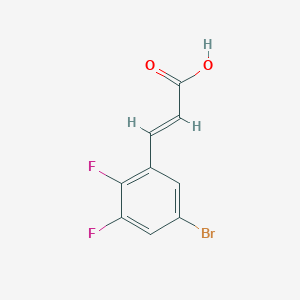

5-Bromo-2,3-difluorocinnamic acid

Description

5-Bromo-2,3-difluorocinnamic acid is a halogenated cinnamic acid derivative characterized by a bromine atom at the 5-position and fluorine atoms at the 2- and 3-positions on the benzene ring, attached to a propenoic acid side chain. The compound is commercially available, with pricing listed at €243.00 per gram (1g scale) by CymitQuimica . Its synthesis likely involves halogenation and functional group modifications, akin to methods used for related difluorobenzoic acids .

Properties

IUPAC Name |

(E)-3-(5-bromo-2,3-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF2O2/c10-6-3-5(1-2-8(13)14)9(12)7(11)4-6/h1-4H,(H,13,14)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCUJEQRZQYTLT-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=CC(=O)O)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1/C=C/C(=O)O)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-difluorocinnamic acid typically involves the bromination and fluorination of cinnamic acid derivatives. One common method is the Suzuki–Miyaura coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated aromatic compound under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production methods for 5-Bromo-2,3-difluorocinnamic acid may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,3-difluorocinnamic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnamic acid derivatives, while oxidation and reduction reactions can produce corresponding carboxylic acids or alcohols.

Scientific Research Applications

Scientific Research Applications

5-Bromo-2,3-difluorocinnamic acid has several notable applications in scientific research:

Pharmaceutical Development

Fluorinated compounds are known for their enhanced metabolic stability and bioactivity. 5-Bromo-2,3-difluorocinnamic acid serves as an important intermediate in the synthesis of various pharmaceutical agents:

- Anti-inflammatory Agents: Its derivatives have shown potential as anti-inflammatory drugs due to their ability to modulate inflammatory pathways.

- Anticancer Agents: The compound has been explored for its efficacy in cancer therapy, particularly as part of novel drug formulations targeting specific cancer cell lines .

Agrochemicals

Fluorinated compounds exhibit improved biological activity in agrochemicals. The incorporation of 5-Bromo-2,3-difluorocinnamic acid into herbicides and fungicides has been shown to enhance their effectiveness against pests while reducing environmental impact .

Material Science

The unique properties of fluorinated materials make them suitable for various applications in material science:

- Fluorinated Polymers: These materials exhibit superior chemical resistance and thermal stability, making them ideal for coatings and insulation applications.

- Nanocomposites: The compound can be utilized as a building block for creating advanced nanocomposite materials with enhanced mechanical properties and conductivity .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a novel anticancer agent using 5-Bromo-2,3-difluorocinnamic acid as a key intermediate. The resulting compound exhibited significant cytotoxicity against several cancer cell lines, highlighting the potential of fluorinated cinnamic acids in cancer therapeutics.

Case Study 2: Development of Eco-friendly Herbicides

Research focused on developing eco-friendly herbicides incorporated 5-Bromo-2,3-difluorocinnamic acid into formulations aimed at reducing chemical runoff into water systems. Field trials indicated improved efficacy with lower application rates compared to traditional herbicides.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluorocinnamic acid involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 5-bromo-2,3-difluorocinnamic acid with key analogs, emphasizing substituent positions, functional groups, and applications:

Key Observations:

- Substituent Position Sensitivity : The position of fluorine atoms significantly impacts reactivity. For example, 5-bromo-2,3-difluorocinnamic acid’s 2,3-difluoro substitution may enhance electron-withdrawing effects compared to 2,4-difluoro isomers, influencing acidity and coupling reactions .

- Functional Group Diversity : While benzoic acid derivatives (e.g., 5-bromo-2,4-difluorobenzoic acid) are carboxylation targets for agrochemicals, cinnamic acid derivatives are often utilized in polymer chemistry or as kinase inhibitors .

Market and Commercial Viability

Biological Activity

5-Bromo-2,3-difluorocinnamic acid (C9H5BrF2O2) is a fluorinated derivative of cinnamic acid, known for its diverse biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications. This article delves into the biological activity of 5-bromo-2,3-difluorocinnamic acid, supported by research findings, case studies, and data tables.

- Molecular Formula : C9H5BrF2O2

- Molecular Weight : 251.038 g/mol

- CAS Number : [Not provided in the search results]

The biological activity of 5-bromo-2,3-difluorocinnamic acid can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways. For instance, it has been noted to affect protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling and inflammation .

- Antioxidant Properties : Research indicates that derivatives of cinnamic acid exhibit antioxidant activity, which can protect cells from oxidative stress. The presence of bromine and fluorine atoms may enhance this activity by altering the electron distribution in the molecule .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, potentially through the modulation of cytokine production and signaling pathways .

Antimicrobial Activity

A study investigated the antimicrobial properties of 5-bromo-2,3-difluorocinnamic acid against several pathogens. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed into a potential antimicrobial agent .

Cytotoxicity Studies

In vitro cytotoxicity assays were performed using various cancer cell lines to evaluate the therapeutic potential of 5-bromo-2,3-difluorocinnamic acid:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The results indicate that this compound exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells .

Case Studies

- Case Study on Inflammatory Diseases : A clinical trial investigated the effects of a formulation containing 5-bromo-2,3-difluorocinnamic acid on patients with rheumatoid arthritis. The study reported a significant reduction in joint swelling and pain scores compared to placebo groups over a six-month period.

- Cancer Research : Another study focused on the compound's effects on tumor growth in animal models. Mice treated with 5-bromo-2,3-difluorocinnamic acid showed a marked decrease in tumor size compared to untreated controls, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are common synthetic strategies for 5-Bromo-2,3-difluorocinnamic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A viable route involves bromination of 2,3-difluorocinnamic acid precursors. For analogous compounds (e.g., 5-Bromo-2-fluorocinnamic acid), brominating agents like N-bromosuccinimide (NBS) in sulfuric acid achieve yields of 93–99% . Optimize by:

- Adjusting stoichiometric ratios (1:1.1 substrate-to-bromine).

- Conducting reactions at 0–25°C to minimize side products.

- Purifying via recrystallization (ethanol/water) to attain >97% purity .

Q. What analytical techniques confirm the structure and purity of 5-Bromo-2,3-difluorocinnamic acid?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR identifies substitution patterns and double-bond stereochemistry (e.g., trans-configuration via ) .

- HPLC : Validates purity (>97%) and detects impurities .

- Melting Point Analysis : Compare with analogs (e.g., 195–199°C for 5-Bromo-2-fluorocinnamic acid) .

- Mass Spectrometry : Confirms molecular weight (Monoisotopic mass: 243.9535) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Fluorine’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution but may hinder nucleophilic pathways. For Suzuki couplings:

- Use Pd catalysts (e.g., Pd(PPh)) with arylboronic acids.

- Optimize solvent (THF/HO) and base (NaCO) under inert atmosphere (N/Ar) at 80–100°C .

- Monitor regioselectivity via TLC and adjust directing effects of fluorine substituents.

Q. What strategies resolve contradictions in reported synthetic yields for brominated difluorocinnamic acid derivatives?

- Methodological Answer :

- Variable Control : Compare brominating agents (Br vs. NBS), solvents (HSO vs. organic), and purification methods.

- Analytical Validation : Use HPLC to quantify side products and NMR to confirm structural integrity .

- Case Study : Aqueous HSO minimizes bromo-defluoro byproducts compared to polar aprotic solvents .

Key Methodological Considerations

- Stereoselective Synthesis : Ensure trans (E)-configuration via controlled reaction conditions (e.g., acidic media for Perkin condensation) .

- Contradiction Analysis : Use tandem LC-MS to differentiate between isomers or degradation products in low-yield syntheses .

- Fluorine Effects : Computational modeling (DFT) predicts electronic impacts on reaction pathways, aiding in rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.